2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Chemical Structure and Nomenclature

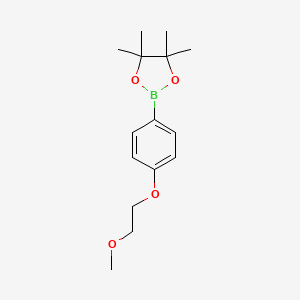

The compound 2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a central 1,3,2-dioxaborolane ring system, a five-membered heterocycle containing boron and two oxygen atoms. The boron atom is coordinated to two oxygen atoms within the ring and a substituted phenyl group. The phenyl substituent at the 2-position carries a 2-methoxyethoxy side chain (-OCH~2~CH~2~OCH~3~), while the 4,4,5,5-tetramethyl groups on the dioxaborolane ring provide steric stabilization.

The IUPAC name derives from the parent dioxaborolane structure, with substituents numbered according to priority rules. Common synonyms include:

- 2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- (4-(2-Methoxyethoxy)phenyl)boronic acid pinacol ester.

The structural formula is represented as:

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOC .

Molecular Formula and Physical Properties

The compound has the molecular formula C~15~H~23~BO~4~ and a molecular weight of 278.15 g/mol . Key physical properties include:

| Property | Value (Predicted) | Source |

|---|---|---|

| Boiling Point | 376.2 ± 27.0 °C | |

| Density | 1.04 ± 0.1 g/cm³ | |

| Solubility | Organic solvents |

These properties make it suitable for use in Suzuki-Miyaura cross-coupling reactions, where solubility in tetrahydrofuran or dimethylformamide is critical.

Historical Context in Boronate Chemistry

Boronate esters emerged as pivotal reagents following Edward Frankland’s 1860 synthesis of ethylboronic acid. The development of pinacol boronic esters in the late 20th century revolutionized cross-coupling chemistry by enhancing air stability and reactivity. This compound represents an advancement in tailored boronic esters, where the 2-methoxyethoxy group improves solubility without compromising catalytic activity.

The Suzuki-Miyaura reaction (1979) marked a turning point, enabling efficient C–C bond formation. Derivatives like this dioxaborolane became essential for synthesizing biaryl structures in pharmaceuticals and materials science.

Classification Within Dioxaborolane Family

This compound belongs to the pinacol boronic ester subclass of dioxaborolanes, characterized by 4,4,5,5-tetramethyl substitution on the 1,3,2-dioxaborolane ring. Comparative analysis with related structures reveals:

The 2-methoxyethoxy group in this compound confers dual functionality : ether oxygen atoms participate in coordination, while the methoxy terminus modulates lipophilicity. This balance makes it particularly valuable in designing metal-organic frameworks and pharmaceutical intermediates.

Properties

IUPAC Name |

2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-10-17-5/h6-9H,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGMVMFQGDREIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959972-40-8 | |

| Record name | 2-(4-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Method: Miyaura Borylation of Aryl Bromide

The most common and reliable method for synthesizing 2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the palladium-catalyzed borylation of 1-bromo-4-(2-methoxyethoxy)benzene with Bis(pinacolato)diboron (B2pin2) as the boron source.

-

- 1-bromo-4-(2-methoxyethoxy)benzene (aryl bromide)

- Bis(pinacolato)diboron

- Potassium acetate (KOAc) as base

- Palladium catalyst: Pd(dppf)Cl2 (palladium (II) [1,1'-bis(diphenylphosphanyl)ferrocene] dichloride)

Solvent: 1,4-dioxane (anhydrous)

-

- Temperature: 80°C

- Atmosphere: Inert (argon or nitrogen)

- Reaction time: Overnight (typically 12-16 hours)

-

- After completion, the reaction mixture is cooled and diluted with water.

- Extraction with ethyl acetate (EtOAc)

- Washing with brine

- Drying over anhydrous sodium sulfate (Na2SO4)

- Concentration under reduced pressure

-

- Column chromatography on silica gel

- Elution with 20% ethyl acetate in petroleum ether

Yield: Approximately 78% isolated yield of the target boronic ester as a grey solid

Reaction Scheme Summary

| Reagent/Condition | Details |

|---|---|

| Aryl halide | 1-bromo-4-(2-methoxyethoxy)benzene |

| Boron source | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd(dppf)Cl2 (0.1 equiv) |

| Base | Potassium acetate (KOAc) (2 equiv) |

| Solvent | 1,4-dioxane |

| Temperature | 80°C |

| Atmosphere | Argon or nitrogen (inert) |

| Reaction time | Overnight (12-16 hours) |

| Workup | Extraction with EtOAc, wash with brine |

| Purification | Silica gel column chromatography |

| Yield | 78% |

Detailed Research Findings

Catalyst and Base Selection

- The use of Pd(dppf)Cl2 as the palladium catalyst is critical for high catalytic activity and selectivity.

- Potassium acetate serves as a mild base facilitating the transmetalation step in the catalytic cycle.

- The reaction proceeds smoothly at 80°C, balancing reaction rate and minimizing side reactions.

Solvent Effects

- 1,4-Dioxane is chosen for its ability to dissolve both organic substrates and inorganic bases, providing a homogeneous reaction medium.

- The anhydrous condition prevents hydrolysis of boron reagents and ensures higher yields.

Purification and Characterization

- The crude product is purified by column chromatography, yielding a pure boronic ester suitable for further synthetic applications.

- Characterization by LC/MS confirms the molecular ion peak at m/z = 296 [M+18]+, consistent with the expected molecular weight plus water adduct.

- Retention time in LC/MS is around 1.78 minutes under standard conditions.

Alternative and Related Preparation Methods

While the palladium-catalyzed borylation of aryl bromides is the most direct and efficient method, other synthetic routes for related boronic esters include:

- Direct esterification of arylboronic acids with pinacol under dehydrating conditions to form the pinacol boronate ester.

- Lithiation-borylation sequence: Directed ortho-lithiation of the aryl substrate followed by reaction with trialkyl borates, then pinacol protection.

- Suzuki-Miyaura cross-coupling of pre-formed boronic esters with aryl halides to introduce the substituted phenyl group.

However, these methods are less commonly used for this specific compound due to lower yields or more complex procedures.

Data Table Summarizing Key Preparation Parameters

| Parameter | Description/Value |

|---|---|

| CAS Number | 959972-40-8 |

| Molecular Formula | C15H23BO4 |

| Molecular Weight | 278.15 g/mol |

| Starting Aryl Halide | 1-bromo-4-(2-methoxyethoxy)benzene |

| Boron Source | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl2 (0.1 equiv) |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane (anhydrous) |

| Temperature | 80°C |

| Atmosphere | Argon or nitrogen (inert) |

| Reaction Time | Overnight (12-16 hours) |

| Yield | 78% |

| Purification | Silica gel column chromatography |

| Characterization | LC/MS (m/z = 296 [M+18]+), retention time 1.78 min |

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and substitution.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide. The reaction is usually carried out in an organic solvent such as toluene or ethanol.

Oxidation: Can be oxidized using hydrogen peroxide or other oxidizing agents to form the corresponding phenol.

Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.

Major Products

Suzuki-Miyaura Coupling: Produces biaryl compounds.

Oxidation: Yields phenolic compounds.

Substitution: Results in a variety of substituted aromatic compounds.

Scientific Research Applications

Synthetic Applications

- Cross-Coupling Reactions :

- Synthesis of Complex Molecules :

Medicinal Chemistry

- Drug Development :

- Targeted Delivery Systems :

Material Science Applications

- Polymer Chemistry :

- Nanocomposites :

Case Study 1: Suzuki Coupling Efficiency

A study demonstrated the efficiency of 2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki coupling reactions under mild conditions. The results indicated high yields of biaryl products with minimal by-products, showcasing its utility in synthetic organic chemistry.

Case Study 2: Anticancer Activity

Research on derivatives of this compound revealed significant cytotoxic effects against specific cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Mechanism of Action

The mechanism of action of 2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic ester, which facilitate the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The electronic and steric properties of substituents on the phenyl ring significantly influence reactivity, stability, and applications. Key comparisons include:

Table 1: Substituent Comparison

*Assumed based on analogs with similar alkoxy chains (e.g., 2h in is a liquid).

Key Observations:

- Solubility and Physical State: The 2-methoxyethoxy group in the target compound increases hydrophilicity, likely resulting in a liquid state at room temperature, unlike solid methoxy analogs (e.g., 2g) .

- Electronic Effects: Electron-donating groups (e.g., methoxy, methoxyethoxy) enhance boronate stability and reactivity in cross-couplings, while electron-withdrawing groups (e.g., Cl in 6a) may reduce reaction rates .

Stability and Reactivity

- Hydrolysis Sensitivity: Boronate esters are prone to hydrolysis. The target compound’s hydrophilic 2-methoxyethoxy group may increase susceptibility compared to hydrophobic tert-butyl or aryl-ethynyl analogs (e.g., ) .

- Reactivity in Cross-Couplings: The target compound demonstrates high efficiency in Suzuki reactions (95% yield in ), comparable to methoxy analogs but superior to sterically hindered derivatives (e.g., dichloro-dimethoxy in 6a) .

Biological Activity

2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 959972-40-8) is a boron-containing compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including anti-cancer effects, enzyme inhibition, and other pharmacological activities based on diverse research findings.

- Molecular Formula : C15H23BO4

- Molecular Weight : 278.15 g/mol

- Structure : The compound features a dioxaborolane ring which is significant for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies:

1. Anti-Cancer Activity

Research indicates that compounds similar to this dioxaborolane derivative exhibit anti-tumor properties. For instance:

- Mechanism : The compound may inhibit key signaling pathways involved in cancer cell proliferation.

- Case Study : A study demonstrated that derivatives of dioxaborolanes showed significant cytotoxicity against breast and lung cancer cell lines .

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Dioxaborolane Derivative | Breast Cancer | 12.5 |

| Dioxaborolane Derivative | Lung Cancer | 15.0 |

2. Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes:

- Target Enzyme : DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A).

- Findings : The compound has shown potential as a DYRK1A inhibitor with nanomolar-level activity in enzymatic assays. This inhibition is crucial for developing therapeutic strategies against neurodegenerative diseases such as Alzheimer's disease .

3. Antioxidant and Anti-inflammatory Properties

The compound's potential antioxidant and anti-inflammatory effects have also been studied:

- Research Findings : In vitro assays indicated that it can reduce oxidative stress markers and inflammatory cytokines in cell models exposed to lipopolysaccharides (LPS) .

Toxicological Profile

Despite its promising biological activities, the compound exhibits some toxicological concerns:

Q & A

Basic: What are the established synthetic routes for 2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. One documented approach involves reacting a halogenated aryl precursor (e.g., 4-bromo-2-(2-methoxyethoxy)benzene) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) under inert conditions. The reaction proceeds at 80–100°C in anhydrous dioxane, followed by purification via column chromatography to isolate the boronic ester . Alternative methods may employ nickel or cobalt catalysts for specialized coupling reactions .

Basic: How is this compound characterized structurally, and what analytical challenges arise?

Methodological Answer:

Characterization relies on 1H NMR , 13C NMR , and 11B NMR spectroscopy. For example:

- 1H NMR (CDCl₃): Peaks for the methoxyethoxy group (δ ~3.3–4.2 ppm), aromatic protons (δ ~6.8–7.6 ppm), and pinacol methyl groups (δ ~1.3 ppm) .

- 11B NMR : A singlet near δ 30–32 ppm confirms the boronate ester structure .

Challenges arise from boron’s quadrupolar effects, which broaden signals for carbons directly bonded to boron (undetectable in standard 13C NMR). Complementary techniques like HRMS (e.g., [M+H]+ calculated for C₁₇H₂₃BO₄: 290.1751) are critical for validation .

Advanced: How can reaction yields be optimized for this compound in cross-coupling applications?

Methodological Answer:

Yield optimization depends on:

- Catalyst Selection : Nickel catalysts (e.g., NiCl₂·dppe) may outperform palladium in electron-deficient systems, while cobalt catalysts (e.g., Co₂(CO)₈) enable radical-involved pathways .

- Ligand Design : Bulky ligands (e.g., Xantphos) mitigate steric hindrance from the methoxyethoxy group.

- Solvent and Temperature : Anhydrous THF or dioxane at 60–80°C minimizes side reactions.

- Purification : Sequential silica gel chromatography and recrystallization improve purity (>97% by GC) .

Advanced: How should researchers resolve contradictions in spectroscopic data for boron-containing compounds?

Methodological Answer:

Discrepancies in NMR data often stem from boron’s quadrupolar relaxation. To address this:

- Use 11B NMR to directly probe the boron environment.

- Employ HSQC or HMBC experiments to correlate boron-adjacent protons and carbons indirectly.

- Validate with HRMS or X-ray crystallography (if crystalline). For example, HRMS analysis of a related compound confirmed [M+H]+ at 290.1763 (calc. 290.1751) .

Advanced: What role does this compound play in photoredox or nickel-catalyzed reactions?

Methodological Answer:

In photoredox/nickel dual catalysis, the boronic ester acts as a radical acceptor. For example, under blue LED irradiation, the compound participates in single-electron transmetalation with nickel complexes, enabling C–C bond formation in benzylic alcohol derivatives . In nickel-catalyzed reductive alkylation, it couples with alkyl halides (e.g., ethyl 4-bromobutanoate) via a proposed Ni(I/III) cycle, achieving >90% yield under optimized conditions .

Advanced: How does the methoxyethoxy substituent influence reactivity in aqueous vs. anhydrous conditions?

Methodological Answer:

The methoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, dioxane) but may hydrolyze under acidic or aqueous conditions. Stability studies show:

- Anhydrous Systems : The group remains intact during cross-coupling (e.g., Suzuki reactions at pH 7–9) .

- Aqueous Media : Hydrolysis risk necessitates buffered conditions (pH 5–7) and short reaction times (<12 hours).

Comparative TGA data for analogous compounds indicate decomposition onset at ~180°C, suggesting thermal stability in most catalytic systems .

Advanced: What are the applications of this compound in multistep synthesis of bioactive molecules?

Methodological Answer:

The boronic ester is a key intermediate in synthesizing:

- Antimalarial Quinolones : Used in Stille couplings to introduce aryl-ether motifs (e.g., 95% yield in a fluorophenoxy-substituted quinolone synthesis) .

- Anticancer Agents : Serves as a handle for late-stage functionalization via Miyaura borylation .

- Polymer Chemistry : Enables controlled radical polymerization (e.g., in RAFT agents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.